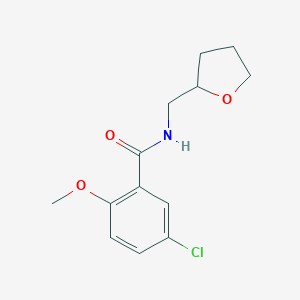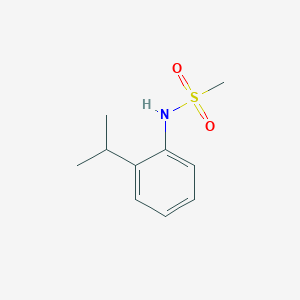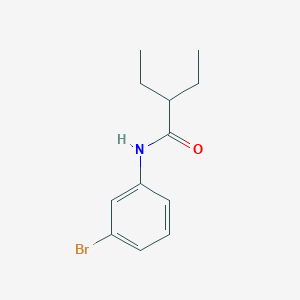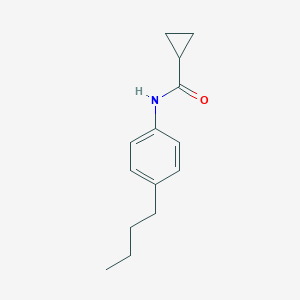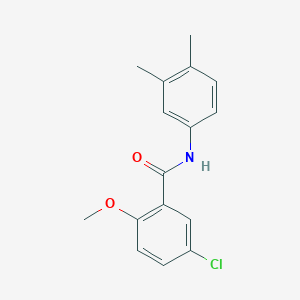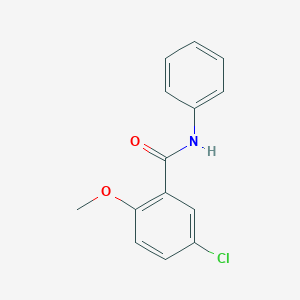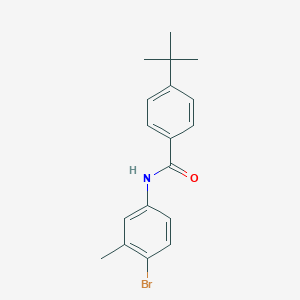
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide, also known as BMTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMTB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. In
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide blocks the activation of TRPV1 channels by binding to a specific site on the channel protein. This prevents the influx of calcium ions and the release of neuropeptides, which are involved in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a non-competitive antagonist, meaning it does not compete with the agonist for the same binding site. Instead, N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide binds to a distinct site on the channel protein, which allosterically inhibits channel activation.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been shown to have significant effects on pain sensation and inflammation. In animal models of pain, N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been shown to reduce thermal hyperalgesia and mechanical allodynia, which are characteristic features of neuropathic pain. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, meaning it can be used to study the specific role of TRPV1 channels in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo experiments.
However, there are also some limitations to using N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide in lab experiments. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a relatively new compound, and there is still much to learn about its pharmacological properties. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is also a potent inhibitor of TRPV1 channels, and high doses may lead to off-target effects.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide. One area of interest is the role of TRPV1 channels in chronic pain conditions, such as neuropathic pain and fibromyalgia. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide may also have potential applications in the treatment of inflammatory disorders, such as arthritis and colitis.
Another area of interest is the development of more selective TRPV1 antagonists. While N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a selective antagonist, it may still have off-target effects at high doses. Developing more selective TRPV1 antagonists may help to minimize off-target effects and improve the safety profile of these compounds.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a selective antagonist of TRPV1 channels, making it a valuable tool for studying the specific role of TRPV1 channels in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been shown to have significant effects on pain sensation and inflammation in animal models, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with tert-butylamine to form the corresponding amide intermediate. The amide intermediate is then reacted with 4-tert-butylbenzoyl chloride to yield N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide. The synthesis of N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been optimized and improved over the years, resulting in high yields and purity.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been used extensively in scientific research to study the role of TRPV1 channels in pain sensation and inflammation. TRPV1 channels are expressed in sensory neurons and are activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 channels leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain sensation and inflammation.
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a selective antagonist of TRPV1 channels, meaning it blocks the activation of TRPV1 channels without affecting other ion channels. This makes N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide a valuable tool for studying the specific role of TRPV1 channels in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been used in various in vitro and in vivo experiments to investigate the physiological and pathological functions of TRPV1 channels.
Propriétés
Formule moléculaire |
C18H20BrNO |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C18H20BrNO/c1-12-11-15(9-10-16(12)19)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |
Clé InChI |
JJXTZVJWOZSKQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)


